molecular formula C9H13ClO3 B2518361 2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one CAS No. 1824165-42-5

2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one

Cat. No.: B2518361
CAS No.: 1824165-42-5
M. Wt: 204.65
InChI Key: MSCCSZCAWRMCPD-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one is an organic compound with the molecular formula C9H15ClO3 It is a member of the dioxin family, characterized by a dioxin ring structure with a tert-butyl group and a chloromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one typically involves the reaction of tert-butyl alcohol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxin ring structure. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding dioxin derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the dioxin compound.

    Oxidation Reactions: Products include dioxin derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Products include alcohols and other reduced forms of the dioxin compound.

Scientific Research Applications

2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber with similar structural features.

    2-Tert-butyl-6-(chloromethyl)pyrimidin-4-ol: A pyrimidine derivative with a chloromethyl group.

Uniqueness

2-Tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one is unique due to its dioxin ring structure combined with the tert-butyl and chloromethyl groups

Properties

IUPAC Name

2-tert-butyl-6-(chloromethyl)-1,3-dioxin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3/c1-9(2,3)8-12-6(5-10)4-7(11)13-8/h4,8H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCSZCAWRMCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1OC(=CC(=O)O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824165-42-5
Record name 2-tert-butyl-6-(chloromethyl)-2,4-dihydro-1,3-dioxin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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